molecular formula C20H17Cl2N3O2S B10871267 2-{[5-(4-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

2-{[5-(4-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

Cat. No.: B10871267
M. Wt: 434.3 g/mol
InChI Key: WECRTHNNCLDGCZ-UHFFFAOYSA-N
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Description

2-{[5-(4-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-CHLOROPHENYL)ACETAMIDE is a complex organic compound that features a pyrimidine ring substituted with a chlorobenzyl group, a hydroxyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-CHLOROPHENYL)ACETAMIDE typically involves multiple steps. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the chlorobenzyl, hydroxyl, and methyl groups through various substitution reactions. The final step often involves the formation of the sulfanyl linkage and the acetylation of the amide group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, pressures, and the use of specific catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-CHLOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution of the chlorobenzyl group can introduce various functional groups.

Scientific Research Applications

2-{[5-(4-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-CHLOROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-(4-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-CHLOROPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-{[(4-chlorobenzyl)sulfanyl]-N-(2-fluorophenyl)pyrimidine-4-carboxamide: Shares a similar pyrimidine core with different substituents.

    4-chlorobenzyl chloride: A simpler compound with a chlorobenzyl group, used as a precursor in various syntheses.

Uniqueness

2-{[5-(4-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-CHLOROPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H17Cl2N3O2S

Molecular Weight

434.3 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[5-[(4-chlorophenyl)methyl]-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H17Cl2N3O2S/c1-12-17(10-13-2-4-14(21)5-3-13)19(27)25-20(23-12)28-11-18(26)24-16-8-6-15(22)7-9-16/h2-9H,10-11H2,1H3,(H,24,26)(H,23,25,27)

InChI Key

WECRTHNNCLDGCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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